
2-(1-Methylcyclopropyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopropyl)aniline;hydrochloride consists of a cyclopropyl group attached to an aniline group . The molecular formula is C10H14ClN, indicating that it contains 10 carbon atoms, 14 hydrogen atoms, one nitrogen atom, and one chlorine atom.Scientific Research Applications
Potential Biological Activity of Substituted Anilides
Research into substituted anilides, including those related to the methylcyclopropyl aniline structure, indicates potential biological activities. Studies on the molecular and crystal structures of certain anilide compounds suggest that their biological activity may be linked to their conformational characteristics and ability to form intermolecular hydrogen bonds, which could influence their reactivity and interaction with biological targets (Jarak, Pavlović, & Karminski-Zamola, 2007).
Fluorescent Properties of Polyurethane Films
Anilines, when used as quaternization agents in the synthesis of polyurethane films, can impart fluorescent properties. This is achieved through the synthesis of o-hydroxy Schiff bases from anilines, leading to polymeric films that exhibit photochromic mechanisms and excited-state intramolecular proton transfer processes. Such materials have potential applications in bioimaging and as sensors due to their large Stokes shifted emission (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives synthesized from aniline compounds, including those structurally related to methylcyclopropyl aniline, have shown promising antimicrobial activity. These compounds are prepared through reactions with various amines and have the potential for development into new antimicrobial agents, highlighting the importance of aniline derivatives in medicinal chemistry research (Habib, Hassan, & El-Mekabaty, 2013).
Ethylene Inhibition in Horticulture
Research into 1-methylcyclopropene, a compound related to the methylcyclopropyl group, demonstrates its use as an effective inhibitor of ethylene action in plants. This has significant implications for extending the postharvest life of fruits, vegetables, and floricultural crops, showcasing the agricultural applications of methylcyclopropyl compounds (Blankenship & Dole, 2003).
Catalysts for Organic Syntheses
The complex of 2-(methylthio)aniline with palladium(II), exhibiting similarities to methylcyclopropyl aniline structures, serves as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This highlights the role of such compounds in facilitating eco-friendly organic syntheses, potentially offering a greener alternative for pharmaceutical and materials science research (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
properties
IUPAC Name |
2-(1-methylcyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-4-2-3-5-9(8)11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPXONNDVWLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

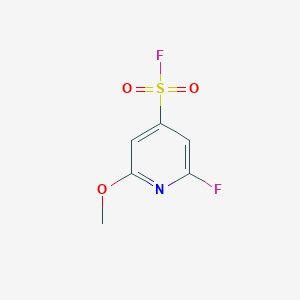
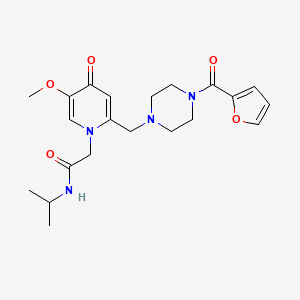
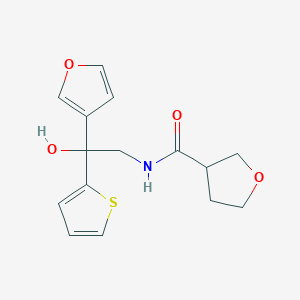

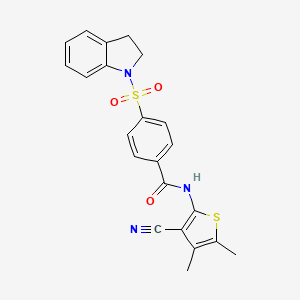
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
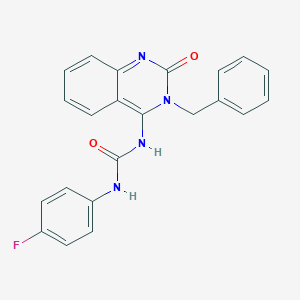

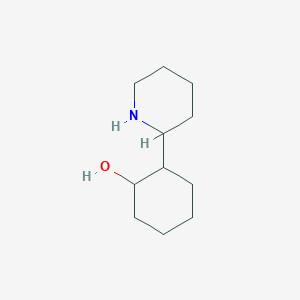
![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)